molecular formula C10H20INO2 B1235141 N-Methylpethidine CAS No. 52760-99-3

N-Methylpethidine

Cat. No.: B1235141
CAS No.: 52760-99-3
M. Wt: 313.18 g/mol
InChI Key: BXEPTAGEPPHUDX-UHFFFAOYSA-M
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Description

N-Methylpethidine (chemical name: N-Methylmeperidine) is a synthetic opioid derivative structurally related to pethidine (meperidine), a well-known analgesic. While pethidine itself is a Schedule II controlled substance with mu-opioid receptor agonist activity, this compound is a methylated analog.

Properties

CAS No.

52760-99-3

Molecular Formula

C10H20INO2

Molecular Weight

313.18 g/mol

IUPAC Name

ethyl 1,1-dimethylpiperidin-1-ium-4-carboxylate;iodide

InChI

InChI=1S/C10H20NO2.HI/c1-4-13-10(12)9-5-7-11(2,3)8-6-9;/h9H,4-8H2,1-3H3;1H/q+1;/p-1

InChI Key

BXEPTAGEPPHUDX-UHFFFAOYSA-M

SMILES

CCOC(=O)C1CC[N+](CC1)(C)C.[I-]

Canonical SMILES

CCOC(=O)C1CC[N+](CC1)(C)C.[I-]

Synonyms

chloride of N-methylpethidine
N-(methyl-11C)pethidine
N-methyldemerol
N-methylmeperidine
N-methylpethidine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylpethidine typically involves the N-methylation of meperidine. One common method is the reductive N-methylation of meperidine using formaldehyde and formic acid. The reaction proceeds under mild conditions and yields this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the final product. The process often includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

N-Methylpethidine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding secondary amine.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-Methylpethidine has several applications in scientific research, including:

    Chemistry: Used as a model compound for studying opioid receptor interactions and synthetic pathways.

    Biology: Investigated for its effects on cellular signaling pathways and receptor binding.

    Medicine: Studied for its analgesic properties and potential therapeutic uses.

    Industry: Utilized in the development of new analgesic drugs and pain management therapies.

Mechanism of Action

N-Methylpethidine exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The primary molecular targets are the mu-opioid receptors, which play a crucial role in pain modulation and relief.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lacks explicit data on N-Methylpethidine. However, comparisons can be drawn with N-methylated analogs of other amines (e.g., N-Methylphenethylamine, N-Methylalanine, and N-Methyl-p-toluidine) and nitrosamine derivatives, which share functional groups or structural motifs.

Table 1: Key Structural and Chemical Comparisons

Compound CAS Number Classification Key Features References
N-Methylphenethylamine 870-62-2 Substituted phenethylamine β-phenylethylamine backbone; used in doping studies and illicit drug synthesis .
N-Methylalanine 3913-67-5 Alanine derivative Methylated α-amino acid; biomarker in metabolic studies .
N-Methyl-p-toluidine Not provided Toluidine derivative Methylated aromatic amine; research applications in organic synthesis .
Pethidine (Meperidine) 57-42-1 Opioid analgesic Prototype compound; mu-opioid receptor agonist with ester functional group. Not in evidence

Key Observations:

N-Methylphenethylamine :

  • Structurally analogous to this compound due to the N-methyl-phenethyl backbone .
  • Pharmacological studies highlight its role as a precursor in methamphetamine synthesis and interactions with neurotransmitters .
  • Unlike pethidine, it lacks ester groups, altering metabolic pathways and receptor interactions.

N-Methylalanine :

  • Demonstrates how N-methylation affects physicochemical properties (e.g., solubility, metabolic stability). Methylation reduces polarity compared to alanine, impacting bioavailability .

This property is critical in designing stable pharmacophores .

Analytical and Pharmacological Challenges

Analytical Differentiation :

  • Techniques like UPLC/MS/MS (used for N-Methylphenethylamine detection ) could theoretically distinguish this compound from pethidine by mass shifts (+14 Da for methylation).
  • Methylparaben (a common excipient) analytical methods (e.g., HPLC ) may require adaptation for N-methylated opioids.

Methylated amines often exhibit altered CYP450 metabolism compared to parent compounds, necessitating toxicity studies .

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